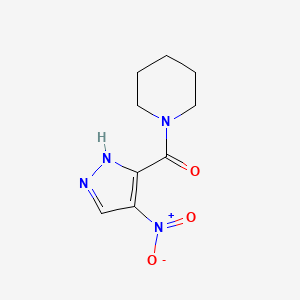
1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine is a compound that features a pyrazole ring substituted with a nitro group and a piperidine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
The synthesis of 1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine typically involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, often employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine undergoes various types of chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and various solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Major products formed from these reactions include amino-substituted pyrazoles and various cyclized heterocyclic compounds .
Scientific Research Applications
1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enhancing its binding affinity to target proteins . The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine can be compared to other similar compounds, such as:
1-(4-nitro-1H-pyrazole-3-carbonyl)amino-piperidine: This compound has a similar structure but with an additional amino group, which can alter its reactivity and biological activity.
4-nitro-1H-pyrazole-3-carboxylic acid: This precursor compound lacks the piperidine ring, making it less versatile in terms of biological applications.
The uniqueness of this compound lies in its combination of a nitro-substituted pyrazole ring and a piperidine ring, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)8-7(13(15)16)6-10-11-8/h6H,1-5H2,(H,10,11) |
InChI Key |
UNLUKEXCKBLXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(3,4,5-trimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B15045380.png)
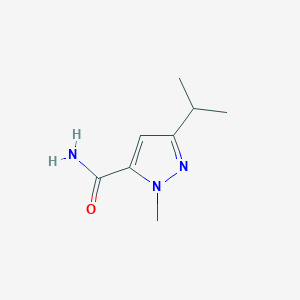

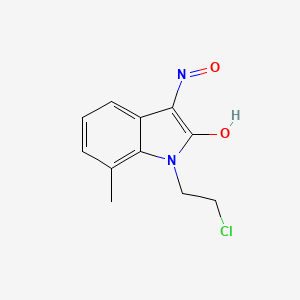

![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
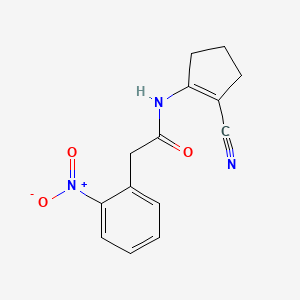
![5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15045454.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
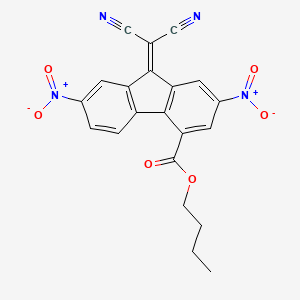
![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
